molecular formula C19H26ClNO3 B5357891 1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride

1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B5357891
M. Wt: 351.9 g/mol
InChI Key: HDBNBCJFHFJQDS-UHFFFAOYSA-N
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Description

1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, a phenylmethoxy group, and a methylamino group attached to a propanol backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-[(3-ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-3-22-18-11-7-10-17(13-20-12-15(2)21)19(18)23-14-16-8-5-4-6-9-16;/h4-11,15,20-21H,3,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBNBCJFHFJQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC(C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Ethoxy Group:

    Introduction of the Phenylmethoxy Group: This can be achieved via a Friedel-Crafts alkylation reaction, where a phenylmethoxy group is attached to the aromatic ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-phenylamino-propan-2-ol: A related compound with similar structural features but different functional groups.

    2-(2-(Methylamino)ethoxy)ethan-1-ol: Another compound with a similar backbone but different substituents.

Uniqueness

1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

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